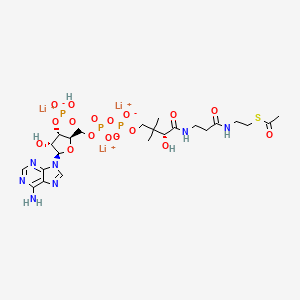
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQC) is an organic compound that has been studied for its potential applications in various scientific fields. It is an aromatic amine that has a number of unique properties that make it an ideal choice for a wide range of applications.
Scientific Research Applications
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has been studied for its potential applications in a variety of scientific fields. It has been used as an intermediate in the synthesis of other compounds, such as quinoline derivatives and polymers. It has also been studied for its potential use in medicinal chemistry, as it has been found to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has been studied for its potential applications in the fields of biochemistry and molecular biology, as it has been found to have an inhibitory effect on certain enzymes.
Mechanism Of Action
The exact mechanism of action of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which prevents them from functioning properly. This in turn affects the biochemical and physiological processes in the body, leading to the observed effects.
Biochemical And Physiological Effects
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, which can lead to a decrease in the production of certain hormones and neurotransmitters. Additionally, it has been found to have antioxidant, anti-inflammatory, and antifungal properties.
Advantages And Limitations For Lab Experiments
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a number of unique properties that make it ideal for a wide range of applications. However, it is important to note that the compound is toxic in high doses and should be handled with care. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.
Future Directions
Due to its unique properties, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has the potential to be used in a number of future applications. It could be used in the synthesis of new compounds, such as quinoline derivatives and polymers. Additionally, it could be studied further for its potential use in medicinal chemistry, as its antioxidant, anti-inflammatory, and antifungal properties could be useful for the development of new treatments. Finally, it could be studied further for its potential use in biochemistry and molecular biology, as its inhibitory effect on certain enzymes could lead to the development of new therapeutic strategies.
properties
IUPAC Name |
5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOCEZXDNSFDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369496 | |
| Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
303010-02-8 | |
| Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide](/img/structure/B3021521.png)












